![molecular formula C21H23N5O3S B10989228 N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B10989228.png)
N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
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Overview
Description
The compound N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide (hereafter referred to as Compound A) is a heterocyclic acetamide derivative featuring a 1,3,4-thiadiazole core substituted with a cyclohexyl group and a pyridazinone ring linked via an acetamide bridge. Its molecular formula is C₂₁H₂₂FN₅O₃S (molecular weight: 443.5 g/mol) . Key structural elements include:
- A 1,3,4-thiadiazol-2(3H)-ylidene moiety with a cyclohexyl substituent at position 3.
- A 6-oxopyridazin-1(6H)-yl group substituted with a 4-methoxyphenyl ring.
- An acetamide linker bridging the two heterocyclic systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, possibly using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxyphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .
Scientific Research Applications
Pharmacological Potential
N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide has been investigated for various biological activities:
- Anti-inflammatory Effects : Preliminary studies suggest that the compound exhibits significant anti-inflammatory properties. The presence of the thiadiazole ring is often linked to such biological activities .
- Anticancer Activity : Compounds with similar structural motifs have shown promise in anticancer studies. The unique combination of thiadiazole and pyridazine structures may confer distinct biological activities that warrant further exploration in cancer research .
- Adenosine Receptor Antagonism : Related compounds have demonstrated selective antagonistic properties towards human adenosine A₃ receptors, which play a role in various physiological processes. This suggests that this compound could also exhibit similar receptor interactions .
Case Studies
Several studies have focused on the synthesis and evaluation of related thiadiazole and pyridazine derivatives:
Mechanism of Action
The mechanism of action of N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Heterocyclic Modifications
Compound B : N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
- Differences: Substituent at thiadiazole position 5: methyl (Compound B) vs. cyclohexyl (Compound A). Heterocyclic system: benzotriazinone (Compound B) vs. pyridazinone (Compound A).
- Implications: The cyclohexyl group in Compound A may enhance membrane permeability due to higher lipophilicity (logP). The pyridazinone ring in Compound A could engage in stronger hydrogen bonding compared to the planar benzotriazinone in Compound B.
Compound C : N-[1-(((3,4-Diphenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide
- Differences :
- Core heterocycle: thiazole (Compound C) vs. thiadiazole (Compound A).
- Substituents: diphenylthiazole (Compound C) vs. cyclohexyl-thiadiazole (Compound A).
Substituent Variations
Compound D : (E)-N-(4-(2-(5-Oxo-2-Phenylimidazo[2,1-b]1,3,4-thiadiazol-6(5H)-ylidine)acetyl)phenyl)acetamide
- Similarities : Both compounds feature a thiadiazole-acetamide backbone.
- Differences: Substituents: imidazo-thiadiazole (Compound D) vs. pyridazinone (Compound A).
- Implications: The imidazo-thiadiazole in Compound D may confer rigidity, whereas the pyridazinone in Compound A offers flexibility for conformational adaptation in binding pockets .
Pharmacological and Physicochemical Properties
Inferred Bioactivity
While direct pharmacological data for Compound A is unavailable, structurally related compounds exhibit diverse activities:
- Analgesic/Anti-inflammatory Effects : Compounds with benzothiazole-acetamide motifs (e.g., ) demonstrate analgesic properties, hinting at possible bioactivity for Compound A .
Physicochemical Properties
Biological Activity
N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including synthesis methods, mechanisms of action, and specific biological effects.
Structural Characteristics
The compound features a unique structural arrangement that includes:
- Thiadiazole and Pyridazine Rings : These heterocyclic structures are known for their pharmacological properties.
- Cyclohexyl Group : This moiety may enhance lipophilicity and biological activity.
The molecular formula is C20H20N5O2S, with a molecular weight of approximately 413.5 g/mol.
Biological Activities
Research indicates that compounds containing thiadiazole and pyridazine scaffolds exhibit a range of biological activities. Here are some notable findings regarding the biological activities of this compound:
Antimicrobial Activity
Studies have shown that thiadiazole derivatives possess significant antimicrobial properties. For instance, similar compounds have demonstrated efficacy against various bacterial strains and fungi. The mechanism often involves the inhibition of microbial enzymes or disruption of cell membrane integrity.
Anticancer Properties
Thiadiazole derivatives have been explored for their anticancer potential. Preliminary studies suggest that the compound may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
Compounds with thiadiazole rings have been reported to exhibit anti-inflammatory properties by modulating inflammatory mediators such as cytokines and prostaglandins.
The mechanisms through which this compound exerts its biological effects may include:
- Enzyme Inhibition : Interaction with specific enzymes can lead to reduced activity in metabolic pathways.
- Receptor Modulation : The compound may act on various receptors, influencing signaling pathways related to inflammation and cancer progression.
Case Studies and Research Findings
Several studies have highlighted the biological activities of similar compounds:
- Antimicrobial Studies : A study published in Journal of Medicinal Chemistry indicated that thiadiazole derivatives showed significant activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
- Anticancer Activity : Research in Cancer Letters demonstrated that a related thiadiazole derivative induced apoptosis in human breast cancer cells with an IC50 value of 25 µM .
- Anti-inflammatory Effects : A recent study found that derivatives similar to this compound significantly reduced levels of TNF-alpha and IL-6 in vitro .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions (e.g., solvent, catalyst) influence yield?
- Methodological Answer : The synthesis typically involves sequential heterocyclic ring formation (thiadiazole and pyridazine) followed by acylation. Key steps include:
- Cyclization of thiadiazole precursors using catalysts like NaH or thionyl chloride .
- Coupling of the pyridazinone moiety via nucleophilic substitution or amide bond formation .
- Optimization : Use polar aprotic solvents (DMF, DMSO) for cyclization (70–80°C), and monitor reactions via TLC/HPLC. Yield improvements (>75%) are achieved by controlling stoichiometry (1:1.2 molar ratio of thiadiazole to pyridazine intermediates) and inert atmospheres to prevent oxidation .
Q. Which functional groups are critical for its bioactivity, and how do they contribute to molecular interactions?
- Key Functional Groups :
- Thiadiazole ring : Enhances electrophilicity, enabling interactions with cysteine residues in enzymes .
- Pyridazinone moiety : Acts as a hydrogen-bond acceptor, facilitating binding to kinase active sites .
- Cyclohexyl and 4-methoxyphenyl substituents : Improve lipophilicity (logP ~2.8) and membrane permeability .
- Analytical Confirmation : FT-IR for carbonyl (C=O, ~1680 cm⁻¹) and thiadiazole (C=N, ~1600 cm⁻¹) vibrations .
Q. What analytical techniques are essential for characterizing purity and structural integrity?
- Core Techniques :
- NMR : ¹H/¹³C NMR to confirm substituent connectivity (e.g., methoxy protons at δ 3.8 ppm; cyclohexyl protons as multiplet at δ 1.2–1.8 ppm) .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ m/z calculated: 483.18) .
- HPLC : Purity assessment (>95%) using C18 columns (ACN/water gradient) .
Q. How can researchers mitigate common impurities during synthesis?
- Impurity Sources :
- Unreacted intermediates (e.g., thiadiazole-chloride byproducts).
- Oxidative degradation of the pyridazinone ring.
- Mitigation Strategies :
- Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) .
- Use antioxidants (e.g., BHT) in reaction mixtures .
Q. What formulation strategies improve solubility for in vitro assays?
- Approaches :
- Co-solvents: DMSO (≤0.1% final concentration) for stock solutions.
- Surfactants: Polysorbate-80 (0.1% w/v) for aqueous dispersion .
- Salt formation: Explore hydrochloride salts if amine groups are present.
Advanced Research Questions
Q. How can the mechanism of action be elucidated using biochemical and biophysical assays?
- Methods :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to targets like EGFR (KD values) .
- Enzyme Inhibition Assays : Monitor IC50 against kinases (e.g., ~0.8 µM for JAK2) using ADP-Glo™ .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells .
Q. What structure-activity relationship (SAR) insights guide lead optimization?
- SAR Trends :
Q. How should contradictory bioactivity data across cell lines be resolved?
- Troubleshooting Steps :
- Validate assays using orthogonal methods (e.g., ATP depletion vs. caspase-3 activation for apoptosis) .
- Check cell line-specific factors: Expression levels of target proteins (Western blot) or efflux pumps (P-gp inhibitors) .
Q. What computational approaches predict binding modes and off-target risks?
- In Silico Strategies :
- Molecular Docking : Use AutoDock Vina to model interactions with EGFR (Glide score ≤ -8 kcal/mol) .
- Pharmacophore Mapping : Align with known kinase inhibitors (e.g., imatinib’s ATP-binding motif) .
- ADMET Prediction : SwissADME for BBB permeability (Caco-2 Papp < 5 × 10⁻⁶ cm/s) .
Q. How does the compound’s stability under physiological conditions affect experimental design?
- Stability Protocols :
- pH Stability : Incubate in PBS (pH 7.4 vs. 5.0) for 24h; analyze degradation via HPLC .
- Thermal Stability : DSC/TGA to identify decomposition points (>200°C typical for thiadiazoles) .
- Light Sensitivity : Store in amber vials if UV-Vis shows absorbance <400 nm .
Properties
Molecular Formula |
C21H23N5O3S |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C21H23N5O3S/c1-29-16-9-7-14(8-10-16)17-11-12-19(28)26(25-17)13-18(27)22-21-24-23-20(30-21)15-5-3-2-4-6-15/h7-12,15H,2-6,13H2,1H3,(H,22,24,27) |
InChI Key |
HMWMJMSMFWFQCH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NN=C(S3)C4CCCCC4 |
Origin of Product |
United States |
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